5'-(2-Hydroxyphenyl)-1-methyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indoline and thiadiazole moieties in its structure makes it an interesting subject for various scientific studies due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one typically involves multiple steps. One common method starts with the preparation of the indoline derivative, which is then reacted with a thiadiazole precursor. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Triethylamine, palladium on carbon
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl-sulfanyl acetyl hydrazones: These compounds share the thiadiazole moiety and have shown similar antimicrobial properties.
1,3,4-Thiadiazole derivatives: These compounds are known for their diverse pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
What sets 5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one apart is its spiro structure, which imparts unique chemical and biological properties. The combination of the indoline and thiadiazole rings in a single molecule enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C16H13N3O2S |
---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
5-(2-hydroxyphenyl)-1'-methylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one |
InChI |
InChI=1S/C16H13N3O2S/c1-19-12-8-4-3-7-11(12)16(15(19)21)18-17-14(22-16)10-6-2-5-9-13(10)20/h2-9,18,20H,1H3 |
InChI-Schlüssel |
MKCMWNNDSGMHED-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3(C1=O)NN=C(S3)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.